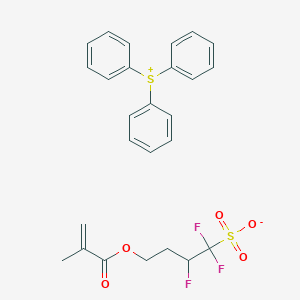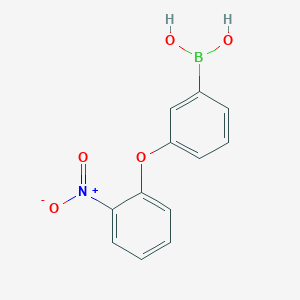
1,2,4-Trifluoro-5-(methylsulfonyl)benzene
概述
描述
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H5F3O2S and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of three fluorine atoms and a methylsulfonyl group attached to a benzene ring. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-5-(methylsulfonyl)benzene can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,2,4-Trifluoro-5-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.
科学研究应用
1,2,4-Trifluoro-5-(methylsulfonyl)benzene has several applications in scientific research:
Materials Science: The compound’s unique properties make it useful in the design and synthesis of new materials with specific electronic or optical characteristics.
Biology and Medicine: Research into the biological activity of derivatives of this compound can lead to the discovery of new drugs or therapeutic agents.
作用机制
The mechanism of action of 1,2,4-Trifluoro-5-(methylsulfonyl)benzene largely depends on its chemical structure and the specific reactions it undergoes. The trifluoromethyl group is known to influence the electronic properties of the benzene ring, making it more reactive in certain types of chemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, further modifying the reactivity of the compound.
相似化合物的比较
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains one less fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is unique due to the combination of the trifluoromethyl and methylsulfonyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the development of new materials.
属性
IUPAC Name |
1,2,4-trifluoro-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVSIZGMYQNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675004 | |
| Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-49-1 | |
| Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)
![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)








